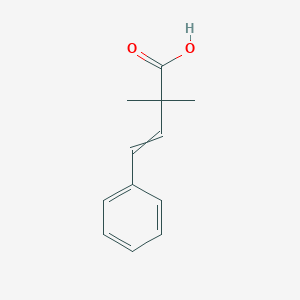

(E)-2,2-dimethyl-4-phenylbut-3-enoic acid

説明

2,2-Dimethyl-4-phenylbut-3-enoic acid (CAS: 4405-27-0) is an α,β-unsaturated carboxylic acid characterized by a phenyl substituent at the C4 position and two methyl groups at the C2 position. Its (E)-isomer is explicitly identified in safety data sheets, highlighting its stability under standard conditions . The compound’s structure combines a conjugated double bond (but-3-enoic acid backbone) with steric hindrance from the dimethyl groups, influencing its reactivity and physical properties.

特性

CAS番号 |

4405-27-0 |

|---|---|

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC名 |

(E)-2,2-dimethyl-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b9-8+ |

InChIキー |

AQDYAWVKFNARNE-CMDGGOBGSA-N |

異性体SMILES |

CC(C)(/C=C/C1=CC=CC=C1)C(=O)O |

正規SMILES |

CC(C)(C=CC1=CC=CC=C1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-phenylbut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of cinnamic acid with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, lithium perchlorate, or tetraethylammonium hexafluorophosphate .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4-phenylbut-3-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

化学反応の分析

Types of Reactions

2,2-Dimethyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:

Decarboxylation: This compound can undergo thermal decarboxylation, where it loses a carboxyl group to form a more stable product.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.

Substitution: The phenyl group and the double bond in the butenoic acid backbone make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 2,2-Dimethyl-4-phenylbut-3-enoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of 2,2-Dimethyl-4-phenylbut-3-enoic acid depend on the specific reaction conditions. For example, decarboxylation typically yields a hydrocarbon product, while oxidation may produce a ketone or aldehyde derivative.

科学的研究の応用

2,2-Dimethyl-4-phenylbut-3-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a model compound in studies of reaction mechanisms.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

作用機序

The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enoic acid involves its interaction with molecular targets and pathways. For instance, in decarboxylation reactions, the compound undergoes a concerted mechanism where all bonds in the transition state are either making or breaking simultaneously . This process is influenced by factors such as temperature and the presence of catalysts.

類似化合物との比較

a. 2-Oxo-4-phenylbut-3-enoic acid (CAS: N/A, MDL: MFCD00196835)

- Structural Difference : Replaces the C2 dimethyl groups with a ketone (oxo) group.

- Impact : The oxo group increases electrophilicity at C2, enhancing reactivity in nucleophilic additions compared to the dimethylated analogue. The absence of steric hindrance at C2 also allows for greater conformational flexibility .

b. (E)-4-Phenylbut-3-enoic acid (CAS: 1914-58-5)

- Structural Difference : Lacks both C2 methyl groups.

- Impact: Reduced steric bulk lowers the melting point and increases solubility in polar solvents. The compound’s acidity (pKa ~4.5–5.0) is marginally higher than 2,2-dimethyl-4-phenylbut-3-enoic acid due to diminished electron-donating effects from the methyl groups .

c. Methyl 2-oxo-4-phenylbut-3-enoate (CAS: 6395-86-4)

- Structural Difference : Esterifies the carboxylic acid to a methyl ester.

- Impact : The ester group reduces acidity (pKa ~6–7) and alters hydrolysis reactivity. This derivative is more lipophilic, enhancing its utility in organic synthesis as a Michael acceptor .

Substituent Variations on the Phenyl Ring

a. Ethyl (E)-3-(4-methylphenyl)but-2-enoate (CAS: 6305-61-9)

- Structural Difference : Features a 4-methylphenyl group and a double bond at C2-C3 (vs. C3-C4 in the target compound).

- The shifted double bond position alters conjugation effects, reducing resonance stabilization of the carboxylic acid .

b. 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid (CAS: N/A)

Caffeic Acid (3,4-Dihydroxycinnamic acid, CAS: 331-39-5)

- Structural Difference : Contains a dihydroxyphenyl group instead of a simple phenyl ring.

- Impact: The catechol moiety confers antioxidant properties, making caffeic acid a key player in pharmacological and cosmetic research. In contrast, 2,2-dimethyl-4-phenylbut-3-enoic acid lacks this redox activity, limiting its biological utility .

Comparative Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。